molecular formula C16H29AlO4 B12679309 Aluminum;3-methylphenol;propan-2-olate

Aluminum;3-methylphenol;propan-2-olate

Cat. No.: B12679309
M. Wt: 312.38 g/mol
InChI Key: IXEYBFVQTSJTBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of phenol, 3-methyl-, reaction products with aluminum isopropoxide typically involves the reaction of 3-methylphenol with aluminum isopropoxide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves mixing equimolar amounts of 3-methylphenol and aluminum isopropoxide, followed by heating the mixture to facilitate the reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve the desired product yield and purity .

Chemical Reactions Analysis

Phenol, 3-methyl-, reaction products with aluminum isopropoxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like chromic acid for oxidation and reducing agents like aluminum isopropoxide for reduction. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of phenol, 3-methyl-, reaction products with aluminum isopropoxide involves the formation of a six-membered ring transition state during the MPV reduction. The aluminum isopropoxide coordinates with the carbonyl oxygen, facilitating the transfer of a hydride ion from the alkoxy ligand to the carbonyl carbon. This results in the reduction of the carbonyl compound to an alcohol . The compound’s catalytic activity is attributed to its ability to form stable intermediates and transition states during the reaction.

Comparison with Similar Compounds

Phenol, 3-methyl-, reaction products with aluminum isopropoxide can be compared with other similar compounds such as:

Properties

Molecular Formula

C16H29AlO4

Molecular Weight

312.38 g/mol

IUPAC Name

aluminum;3-methylphenol;propan-2-olate

InChI

InChI=1S/C7H8O.3C3H7O.Al/c1-6-3-2-4-7(8)5-6;3*1-3(2)4;/h2-5,8H,1H3;3*3H,1-2H3;/q;3*-1;+3

InChI Key

IXEYBFVQTSJTBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)O.CC(C)[O-].CC(C)[O-].CC(C)[O-].[Al+3]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.